molecular formula C26H30N2O4 B11487317 3,4,5-triethoxy-N-[3-(2-pyridin-2-ylethyl)phenyl]benzamide

3,4,5-triethoxy-N-[3-(2-pyridin-2-ylethyl)phenyl]benzamide

Cat. No.: B11487317
M. Wt: 434.5 g/mol
InChI Key: CDDJILQSWCPVFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,5-triethoxy-N-[3-(2-pyridin-2-ylethyl)phenyl]benzamide is a synthetic organic compound characterized by its complex structure, which includes a benzamide core substituted with ethoxy groups and a pyridinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-triethoxy-N-[3-(2-pyridin-2-ylethyl)phenyl]benzamide typically involves multi-step organic reactionsThe final step involves the attachment of the pyridinyl moiety through a coupling reaction .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is typically scaled up from laboratory methods to meet industrial demands .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the benzamide core, potentially converting it to an amine.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Scientific Research Applications

3,4,5-triethoxy-N-[3-(2-pyridin-2-ylethyl)phenyl]benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-cancer and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4,5-triethoxy-N-[3-(2-pyridin-2-ylethyl)phenyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

  • 3,4,5-trimethoxy-N-[3-(2-pyridin-2-ylethyl)phenyl]benzamide
  • 3,4,5-triethoxy-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide

Comparison: Compared to its analogs, 3,4,5-triethoxy-N-[3-(2-pyridin-2-ylethyl)phenyl]benzamide exhibits unique properties due to the presence of ethoxy groups, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C26H30N2O4

Molecular Weight

434.5 g/mol

IUPAC Name

3,4,5-triethoxy-N-[3-(2-pyridin-2-ylethyl)phenyl]benzamide

InChI

InChI=1S/C26H30N2O4/c1-4-30-23-17-20(18-24(31-5-2)25(23)32-6-3)26(29)28-22-12-9-10-19(16-22)13-14-21-11-7-8-15-27-21/h7-12,15-18H,4-6,13-14H2,1-3H3,(H,28,29)

InChI Key

CDDJILQSWCPVFT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=CC(=C2)CCC3=CC=CC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.